molecular formula C9H9F3O2 B8570838 1,2-Benzenedimethanol, 4-(trifluoromethyl)-

1,2-Benzenedimethanol, 4-(trifluoromethyl)-

Cat. No. B8570838
M. Wt: 206.16 g/mol
InChI Key: ZWHSPYOVDQUBRW-UHFFFAOYSA-N
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Patent
US07652053B2

Procedure details

To a solution of 4-trifluoromethylbenzene-1,2-dicarboxylic acid (5.85 g, 25 mmol) in THF (50 mL) at −78° C. was added borane in THF (1.0 M, 75 mL) and the mixture was stirred for 10 minutes. The mixture was then allowed to warm to room temperature and stirred overnight. Methanol (30 mL) was added and solvents were evaporated. The mixture was partitioned between ether and aqueous hydrochloric acid (1N). The organic layer was washed with brine and concentrated sodium bicarbonate solution. After the evaporation of solvents, colorless oil was obtained as (2-hydroxymethyl-4-trifluoromethyl-phenyl)-methanol (5.15 g). 1H-NMR (CDCl3) □ 7.58 (m, 2H), 7.51 (s 1H), 4.79 (s, 4H), 2.88 (m, 2H).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:12](O)=[O:13])[C:6]([C:9](O)=[O:10])=[CH:7][CH:8]=1.B.CO>C1COCC1>[OH:13][CH2:12][C:5]1[CH:4]=[C:3]([C:2]([F:1])([F:15])[F:16])[CH:8]=[CH:7][C:6]=1[CH2:9][OH:10]

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
FC(C=1C=C(C(=CC1)C(=O)O)C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
solvents were evaporated
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ether and aqueous hydrochloric acid (1N)
WASH
Type
WASH
Details
The organic layer was washed with brine and concentrated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
After the evaporation of solvents

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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